N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide
Overview
Description
N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription.
Mechanism of Action
N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in the production of ribosomal RNA (rRNA) and a disruption of ribosome biogenesis. The inhibition of rRNA synthesis leads to the activation of p53, a tumor suppressor protein, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate DNA damage response pathways. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. In addition, N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is its selectivity for cancer cells with high levels of rDNA transcription. This makes it a promising candidate for targeted cancer therapy. However, one limitation of N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is its potential toxicity to normal cells. Further studies are needed to determine the optimal dose and treatment schedule to minimize toxicity while maximizing efficacy.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents, such as radiation therapy and chemotherapy. Another direction is to study its effects on other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to determine the optimal dose and treatment schedule for N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide in clinical trials.
Scientific Research Applications
N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a common feature of many types of cancer. N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
N-cyclohexyl-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c25-20(22-17-5-2-1-3-6-17)16-7-8-18(19(15-16)24(26)27)21-9-4-10-23-11-13-28-14-12-23/h7-8,15,17,21H,1-6,9-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDVRZDNNCNBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCCCN3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.